

A Technical Guide to the Spectroscopic Data of 2-Methyl-5-cyclohexylpentanol

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Compound of Interest

Compound Name: 2-Methyl 5-cyclohexylpentanol

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Introduction

2-Methyl-5-cyclohexylpentanol is a primary alcohol with the molecular formula C₁₂H₂₄O.^[1] Its structure combines a chiral center at the second carbon with a cyclohexyl ring at the terminus of the pentanol chain. Understanding its spectroscopic properties is fundamental for its identification, characterization, and quality control in research and development. This guide provides a detailed overview of the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 2-Methyl-5-cyclohexylpentanol, alongside generalized experimental protocols for acquiring such data.

Due to the limited availability of public experimental spectra for this specific compound, the data presented herein is predicted based on established principles of spectroscopy and data from analogous structures.

Data Presentation

The predicted spectroscopic data for 2-Methyl-5-cyclohexylpentanol is summarized in the following tables for clarity and ease of comparison.

Table 1: Predicted ¹H NMR Spectroscopic Data

Protons	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Integration
-OH	1.0 - 2.5	Singlet (broad)	1H
-CH ₂ - (on C1)	3.3 - 3.5	Doublet	2H
-CH- (on C2)	1.5 - 1.7	Multiplet	1H
-CH ₃ (on C2)	0.8 - 1.0	Doublet	3H
-CH ₂ - (on C3, C4, C5)	1.1 - 1.4	Multiplet	6H
-CH- (cyclohexyl C1')	1.1 - 1.3	Multiplet	1H
-CH ₂ - (cyclohexyl)	0.8 - 1.8	Multiplet	10H

Table 2: Predicted ¹³C NMR Spectroscopic Data

Carbon Atom	Predicted Chemical Shift (δ , ppm)
C1 (-CH ₂ OH)	~68
C2 (-CH(CH ₃)-)	~35
C3 (-CH ₂ -)	~30-33
C4 (-CH ₂ -)	~30-33
C5 (-CH ₂ -)	~37
C1' (cyclohexyl)	~37
C2'/C6' (cyclohexyl)	~33
C3'/C5' (cyclohexyl)	~26
C4' (cyclohexyl)	~26
-CH ₃ (on C2)	~16

Table 3: Predicted Infrared (IR) Spectroscopy Data

Functional Group	Absorption Range (cm ⁻¹)	Intensity	Description
O-H Stretch	3200 - 3600	Strong, Broad	Hydrogen-bonded alcohol
C-H Stretch (sp ³)	2850 - 3000	Strong	Alkyl and Cyclohexyl groups
C-O Stretch	1050 - 1150	Strong	Primary alcohol

Table 4: Predicted Mass Spectrometry (MS) Data

m/z	Interpretation
184	Molecular Ion (M ⁺)
166	M ⁺ - H ₂ O (Dehydration)
153	M ⁺ - CH ₂ OH (Alpha-cleavage)
101	Fragmentation of the pentanol chain
83	Cyclohexyl cation

Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic analyses.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:

- Accurately weigh approximately 10-20 mg of 2-Methyl-5-cyclohexylpentanol.
- Dissolve the sample in approximately 0.6-0.8 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.
- Ensure the sample is fully dissolved. Gentle vortexing may be applied.

- Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.
- The final solution height in the tube should be approximately 4-5 cm.
- Cap the NMR tube securely.
- Data Acquisition:
 - Insert the NMR tube into the spectrometer's spinner turbine.
 - Place the sample into the NMR magnet.
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity and resolution.
 - Acquire the ^1H NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
 - Following ^1H NMR acquisition, set up and acquire the ^{13}C NMR spectrum. This will typically require a larger number of scans due to the lower natural abundance of the ^{13}C isotope.

2. Infrared (IR) Spectroscopy

- Sample Preparation (Neat Liquid):
 - Place a clean, dry salt plate (e.g., NaCl or KBr) onto a holder.
 - Apply one to two drops of neat 2-Methyl-5-cyclohexylpentanol to the center of the plate.
 - Carefully place a second salt plate on top of the first, creating a thin liquid film between them.
 - Ensure there are no air bubbles trapped in the liquid film.
 - Mount the sandwiched plates in the spectrometer's sample holder.
- Data Acquisition:

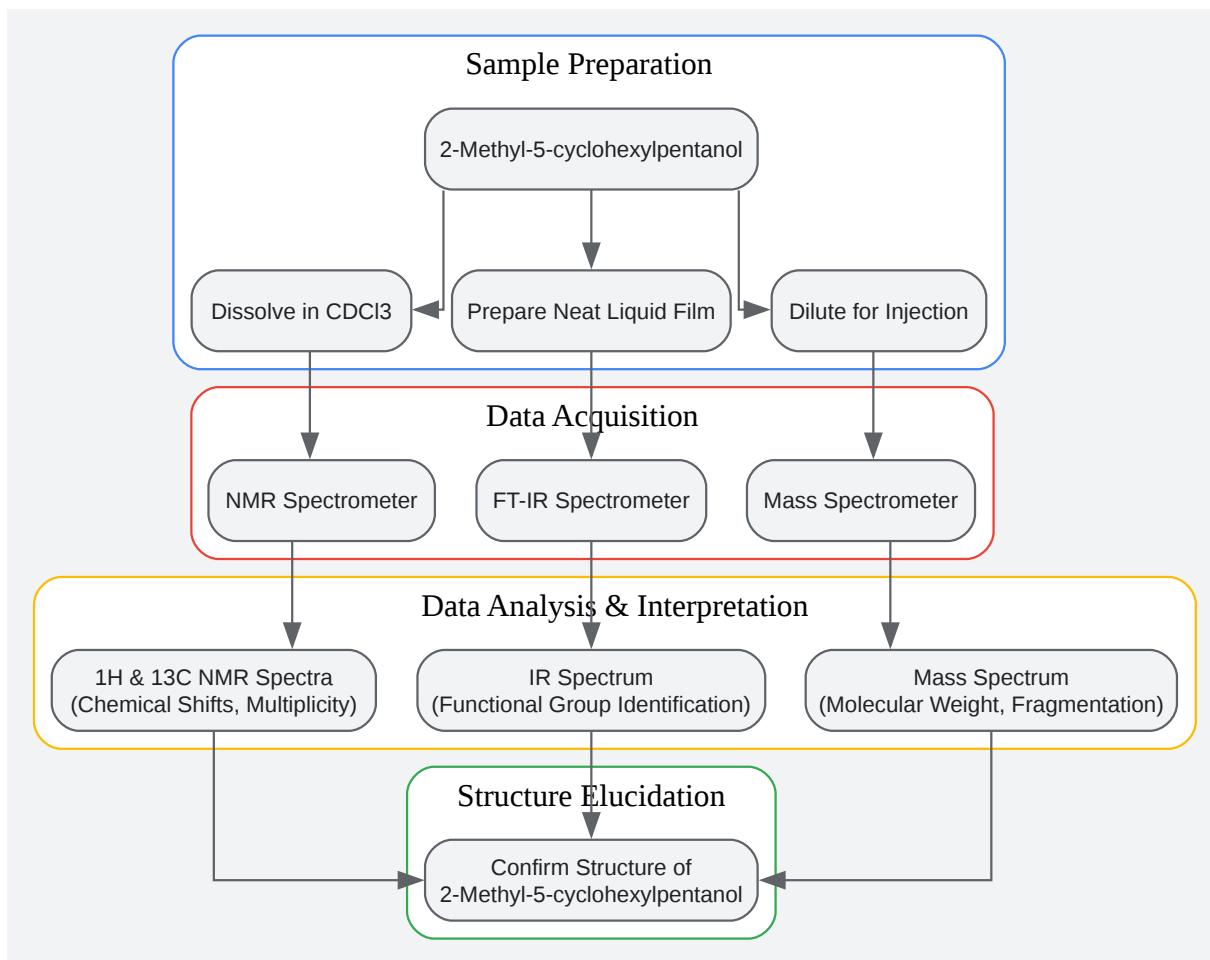
- Record a background spectrum of the empty spectrometer.
- Place the sample holder with the prepared salt plates into the IR beam path.
- Acquire the IR spectrum of the sample. Typically, spectra are recorded from 4000 cm^{-1} to 400 cm^{-1} .

3. Mass Spectrometry (MS)

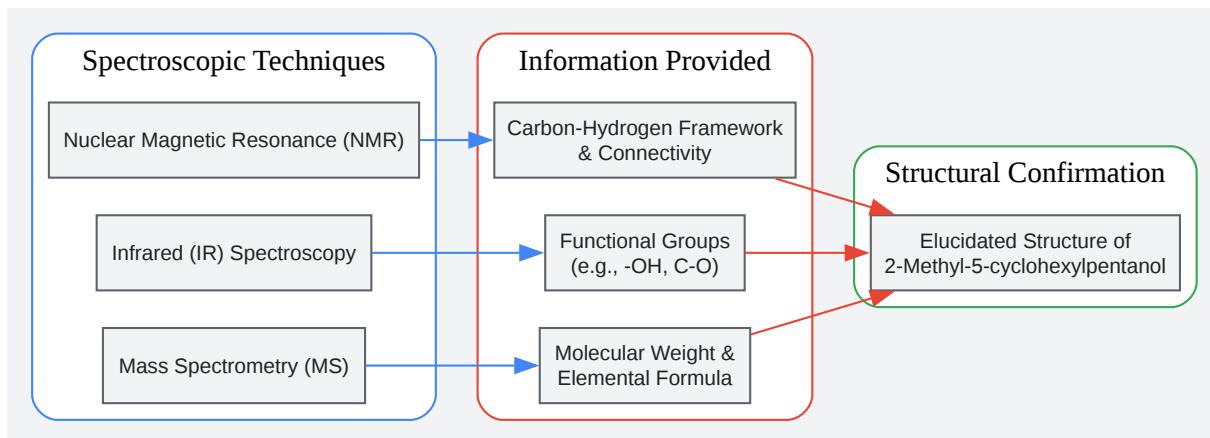
- Sample Introduction and Ionization:
 - Introduce a small amount of the 2-Methyl-5-cyclohexylpentanol sample into the mass spectrometer, typically via direct injection or through a gas chromatography (GC) interface.
 - The sample is vaporized in the ion source.
 - The vaporized molecules are bombarded with a beam of high-energy electrons (Electron Ionization - EI) to form positively charged ions, including the molecular ion and various fragment ions.
- Mass Analysis and Detection:
 - The positively charged ions are accelerated into a magnetic or electric field within the mass analyzer.
 - The ions are separated based on their mass-to-charge (m/z) ratio.
 - The separated ions are detected, and their abundance is recorded.
 - The resulting data is plotted as a mass spectrum, showing the relative abundance of ions at each m/z value.

Mandatory Visualizations

The following diagrams illustrate key workflows and logical relationships in the spectroscopic analysis of 2-Methyl-5-cyclohexylpentanol.

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Caption: General workflow for the spectroscopic analysis of an organic compound.



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Caption: Logical relationship of complementary spectroscopic techniques for structural elucidation.

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References

- 1. 2-Methyl 5-cyclohexylpentanol | C₁₂H₂₄O | CID 44192644 - PubChem [pubchem.ncbi.nlm.nih.gov]
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